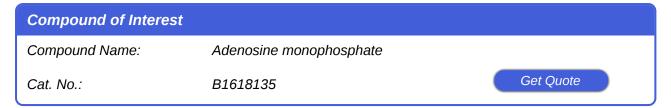


The Discovery of AMP-Activated Protein Kinase (AMPK): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a master regulator of cellular and whole-organism metabolism, playing a crucial role in maintaining energy homeostasis. Its discovery was a pivotal moment in our understanding of how cells sense and respond to changes in energy status. This technical guide provides an in-depth exploration of the core discovery of AMPK, detailing the seminal experiments, key quantitative data, and the initial elucidation of its signaling pathway. The information presented here is compiled from the foundational research that first identified and characterized this critical enzyme.

The Initial Observation: A Kinase Regulating Lipid Biosynthesis

The journey to the discovery of AMPK began with independent lines of research into the regulation of two key enzymes in lipid biosynthesis: acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. In the mid-1980s, the laboratory of D. Grahame Hardie and his colleagues made the crucial observation that a single protein kinase was responsible for the phosphorylation and inactivation of both ACC and HMG-CoA reductase[1]. This kinase was found to be activated by AMP, hinting at its role as a sensor of cellular energy status[1].



Purification and Characterization of the Novel Kinase

A significant breakthrough in understanding this new enzyme was its purification from rat liver. The purification process, achieving a 4800-fold purification, was a multi-step procedure that laid the groundwork for its detailed characterization[2].

Experimental Protocols

Purification of AMP-Activated Protein Kinase from Rat Liver (Based on Carling et al., 1989)

- Homogenization and Subcellular Fractionation: Rat livers were homogenized in a buffer containing sucrose, EDTA, and protease inhibitors. A post-mitochondrial supernatant was obtained by differential centrifugation.
- Ammonium Sulphate Precipitation: The supernatant was subjected to ammonium sulphate fractionation to precipitate a protein fraction enriched in the kinase activity.
- DEAE-Sephacel Chromatography: The redissolved precipitate was applied to a DEAE-Sephacel anion-exchange column. The column was washed, and the kinase was eluted using a linear salt gradient.
- FPLC Mono Q Chromatography: Fractions containing the kinase activity were pooled and further purified on a Mono Q anion-exchange column using a fast protein liquid chromatography (FPLC) system. A shallower salt gradient was used for elution to achieve higher resolution.
- FPLC Superose 6 Gel Filtration: The final purification step involved gel filtration chromatography on a Superose 6 column to separate proteins based on their size. This step also provided an estimation of the native molecular mass of the kinase.

Kinase Activity Assays

The activity of the kinase was monitored throughout the purification process using assays that measured the incorporation of radioactive phosphate from $[\gamma^{-32}P]ATP$ into its substrates.

Acetyl-CoA Carboxylase (ACC) Kinase Assay:



- Substrate: Purified rat liver ACC.
- Reaction Mixture: The assay mixture contained purified ACC, [γ-³²P]ATP, MgCl₂, and the kinase-containing fraction in a suitable buffer (e.g., HEPES). Assays were performed in the presence and absence of AMP to determine the AMP-dependence of the kinase activity.
- Procedure: The reaction was initiated by the addition of [y-32P]ATP and incubated at 30°C.
 The reaction was stopped by the addition of SDS-PAGE sample buffer.
- Quantification: The phosphorylated ACC was separated by SDS-PAGE, and the incorporated radioactivity was quantified by autoradiography and scintillation counting of the excised protein bands.
- HMG-CoA Reductase Kinase Assay:
 - Substrate: Microsomal fraction containing HMG-CoA reductase or a purified catalytic domain of the enzyme.
 - Procedure: Similar to the ACC kinase assay, the reaction involved incubating the substrate with the kinase fraction and [γ-³²P]ATP. The inactivation of HMG-CoA reductase activity was correlated with its phosphorylation.
- SAMS Peptide Assay (Based on Davies et al., 1989):
 - Substrate: A synthetic peptide, "SAMS peptide" (HMRSAMSGLHLVKRR), based on the phosphorylation site on ACC, was developed for a more convenient and specific assay[3].
 - Reaction Mixture: The assay contained the SAMS peptide, [γ-32P]ATP, MgCl₂, and the kinase fraction.
 - Procedure: After incubation, the reaction mixture was spotted onto phosphocellulose paper discs. The discs were washed extensively to remove unincorporated [γ-32P]ATP.
 - Quantification: The radioactivity incorporated into the peptide bound to the paper was measured by scintillation counting.

Quantitative Data from Early Studies



The initial characterization of the purified kinase provided the first quantitative insights into its properties.

Parameter	Value	Reference
Purification Fold (from rat liver)	4800-fold	[2]
Apparent Native Molecular Mass	~190 kDa	[2]
Subunit Composition	Heterotrimer (α , β , γ)	Subsequent studies building on this work
Apparent Km for ATP (in the absence of AMP)	86 μΜ	[2]
Apparent Km for Acetyl-CoA Carboxylase (in the absence of AMP)	1.9 μΜ	[2]
Fold Activation by AMP	3-5 fold increase in Vmax	[2]
Half-maximal effect of AMP (at near-physiological ATP)	14 μΜ	[2]
Phosphorylation site on α- subunit by upstream kinase	Threonine-172	[4]

The Allosteric Activation by AMP: A Key Discovery

A crucial finding was the allosteric activation of the kinase by AMP[1]. This observation was central to proposing its role as an energy sensor. The kinase was initially named AMP-activated protein kinase (AMPK) due to this property[5].

Experimental Demonstration of Allosteric Activation

The allosteric activation by AMP was demonstrated by measuring the kinase activity at varying concentrations of AMP while keeping the concentrations of the substrates (ATP and ACC or SAMS peptide) constant. The results showed a significant increase in the Vmax of the kinase in



the presence of AMP, without a significant change in the Km for its substrates, a hallmark of allosteric activation[2].

Initial Substrate Specificity

Early studies focused on the two enzymes that led to the discovery of AMPK:

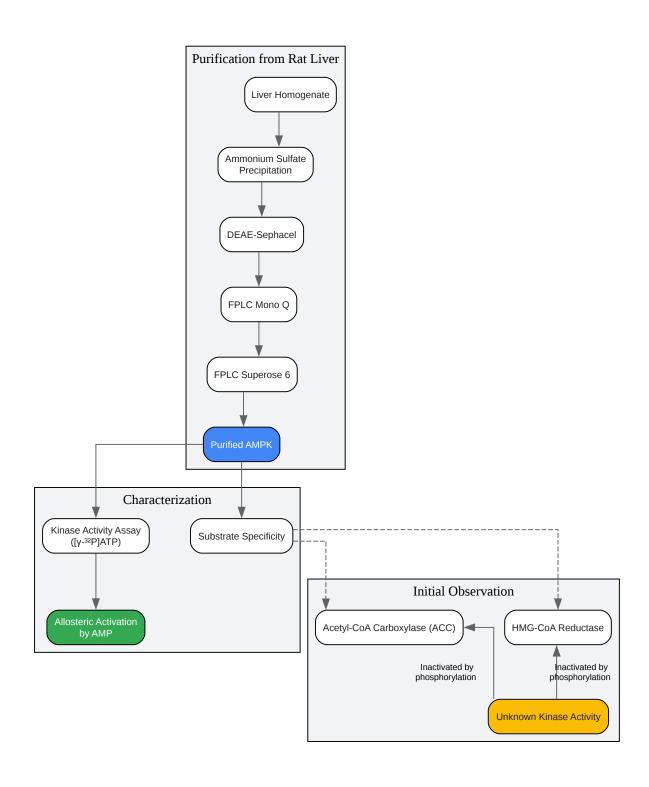
- Acetyl-CoA Carboxylase (ACC): Phosphorylation by AMPK inactivates ACC, thereby inhibiting fatty acid synthesis[1].
- HMG-CoA Reductase: AMPK phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1].

The development of the SAMS peptide, based on the phosphorylation site on ACC, was a key step in defining the substrate recognition motif of AMPK[3]. This peptide proved to be a specific and sensitive substrate, not being significantly phosphorylated by other known protein kinases[3].

Signaling Pathways and Logical Relationships

The initial discovery of AMPK laid the foundation for understanding its central role in cellular energy regulation.

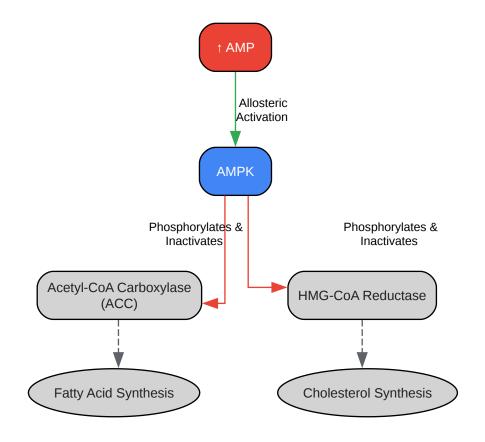




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Workflow of the discovery and initial characterization of AMPK.





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Initial understanding of the AMPK signaling pathway.

Conclusion

The discovery of AMP-activated protein kinase was a landmark achievement in the field of metabolic regulation. The meticulous purification and characterization efforts of D. Grahame Hardie and his team revealed a sophisticated cellular energy sensor. The initial findings that AMPK is allosterically activated by AMP and that it regulates key enzymes in lipid biosynthesis provided the fundamental framework for what is now a vast and complex field of study. This early work not only elucidated a novel signaling pathway but also opened the door to understanding how metabolic pathways are coordinated at the molecular level, with profound implications for human health and the development of therapeutics for metabolic diseases.

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